2-(5-Methoxyisoxazol-3-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-methoxy-1,2-oxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-6-3-4(7-11-6)2-5(8)9/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHLPBWFFPMUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NO1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 5 Methoxyisoxazol 3 Yl Acetic Acid
Strategic Approaches for the Chemical Synthesis of 2-(5-Methoxyisoxazol-3-yl)acetic acid
The synthesis of 3,5-disubstituted isoxazoles like the target compound is a well-documented area of organic chemistry. The principal strategies involve the formation of the isoxazole (B147169) ring, followed or preceded by the establishment of the acetic acid functional group at the C3 position and the methoxy (B1213986) group at the C5 position.
The construction of the 3,5-disubstituted isoxazole core of this compound is typically achieved through two major pathways: the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nanobioletters.comresearchgate.net
Condensation with Hydroxylamine: This is one of the most fundamental methods for isoxazole synthesis. organic-chemistry.org It involves the reaction of a β-dicarbonyl compound or its synthetic equivalent with hydroxylamine. For the synthesis of the target molecule's core, a plausible precursor would be a derivative of 4-methoxy-3-oxobutanoic acid. The reaction proceeds through the initial formation of an oxime with one carbonyl group, followed by an intramolecular cyclization via nucleophilic attack of the oxime's hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. organic-chemistry.org The choice of reaction conditions, such as pH and temperature, is crucial to control the regioselectivity of the initial attack and ensure the formation of the desired 3,5-disubstituted isomer. researchgate.net
[3+2] Dipolar Cycloaddition: This powerful and versatile method involves the reaction of a nitrile oxide (the three-atom component) with an alkyne (the two-atom component). researchgate.netcore.ac.uk The nitrile oxides are typically unstable and generated in situ from precursors like aldoximes (via oxidation with agents like N-chlorosuccinimide) or hydroximoyl chlorides (via dehydrohalogenation with a base). core.ac.ukresearchgate.net To form the 5-methoxyisoxazol-3-yl moiety, one could react methoxyacetylene (B14055853) with a nitrile oxide bearing a protected acetic acid function. Alternatively, a nitrile oxide could be generated from an appropriate aldehyde, which then reacts with an alkyne that already has the methoxy group. researchgate.net The use of metal catalysts, such as copper or ruthenium, can improve reaction rates and regioselectivity, particularly for terminal alkynes. hrdpharm.com
| Synthetic Route | Key Reactants | Description | Reference |
| Condensation | 1,3-Dicarbonyl Compound + Hydroxylamine | Reaction proceeds via oxime formation, intramolecular cyclization, and dehydration to form the isoxazole ring. | researchgate.netorganic-chemistry.org |
| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | A 1,3-dipolar cycloaddition that forms the five-membered ring in a single step. Nitrile oxides are usually generated in situ. | researchgate.netcore.ac.ukresearchgate.net |
The acetic acid group at the C3 position can be introduced either by using a starting material that already contains this fragment or by functionalizing a pre-formed isoxazole ring.
One efficient strategy involves incorporating the acetic acid moiety into one of the main reactants for the cyclization. For instance, in a condensation approach, a derivative of a β-keto ester like ethyl 4-oxo-4-methoxybutanoate could be reacted with hydroxylamine. Following the isoxazole ring formation, hydrolysis of the resulting ester would yield the target acetic acid. Similarly, for a cycloaddition reaction, a nitrile oxide could be generated from a precursor like ethyl 2-chloro-2-(hydroxyimino)acetate, which is then reacted with methoxyacetylene. nih.gov The resulting ethyl 2-(5-methoxyisoxazol-3-yl)acetate would then be hydrolyzed to the final product.
Alternatively, a simpler isoxazole, such as 3-methyl-5-methoxyisoxazole, can be synthesized first. The acetic acid side chain can then be constructed through a multi-step sequence. This could involve radical bromination of the methyl group to form 3-(bromomethyl)-5-methoxyisoxazole, followed by a nucleophilic substitution with cyanide to yield 2-(5-methoxyisoxazol-3-yl)acetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would furnish the desired carboxylic acid.
Regioselectivity is a paramount consideration in the synthesis of 3,5-disubstituted isoxazoles to avoid the formation of unwanted isomers, such as the 3,4- or 4,5-disubstituted products.
In the condensation reaction between an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine, two regioisomeric isoxazoles can potentially form. researchgate.net For a substrate like an ester of 4-methoxy-3-oxobutanoic acid, hydroxylamine can attack either the ketone or the ester carbonyl group. Careful control of reaction pH is often employed to direct the initial nucleophilic attack of hydroxylamine's nitrogen to the more electrophilic ketone, which leads preferentially to the desired 3-substituted isoxazole. researchgate.net
The [3+2] cycloaddition of nitrile oxides with terminal alkynes is generally highly regioselective. nanobioletters.com The reaction of an aryl or alkyl nitrile oxide with a terminal alkyne like methoxyacetylene predominantly yields the 3,5-disubstituted isoxazole. This selectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne, as dictated by frontier molecular orbital theory. nanobioletters.com
Stereoselectivity is not applicable to the synthesis of the aromatic isoxazole ring and the achiral acetic acid side chain of the target molecule itself.
Functionalization and Chemical Modification of this compound
The presence of two key functional groups—the carboxylic acid and the methoxy group—allows for a variety of chemical modifications to generate analogs of this compound. Such modifications are often explored in medicinal chemistry to study structure-activity relationships. nih.gov
The carboxylic acid moiety is a versatile handle for derivatization. Standard organic reactions can be employed to convert it into a wide range of esters and amides. researchgate.net
Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) under dehydrating conditions (e.g., Dean-Stark apparatus) yields the corresponding esters. This process, known as Fischer esterification, is a reversible equilibrium-driven reaction. researchgate.net Alternatively, for more sensitive alcohols or milder conditions, the carboxylic acid can first be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), before reaction with the alcohol.
Amidation: Amides are readily prepared by reacting the carboxylic acid with primary or secondary amines. Direct thermal condensation is possible but often requires high temperatures. More commonly, the reaction is facilitated by the use of peptide coupling agents (DCC, EDC, HATU, etc.) to activate the carboxylic acid, allowing the reaction to proceed at room temperature with high efficiency. This method allows for the synthesis of a diverse library of amide analogs.
| Transformation | Reagents | Product | Reference |
| Esterification | R-OH, Acid Catalyst (e.g., H₂SO₄) | 2-(5-Methoxyisoxazol-3-yl)acetate ester | researchgate.net |
| Amidation | R₁R₂NH, Coupling Agent (e.g., EDC, DCC) | N-substituted 2-(5-methoxyisoxazol-3-yl)acetamide | researchgate.net |
The 5-methoxy group is another site for chemical modification, primarily through cleavage to the corresponding 5-hydroxyisoxazole. This transformation can be significant as the presence of a hydroxyl group versus a methoxy group can drastically alter a molecule's biological properties, such as its hydrogen bonding capacity and solubility. researchgate.net
O-Demethylation: The cleavage of the aryl methyl ether is a common transformation in organic synthesis. This can be achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane. Boron tribromide is particularly effective for cleaving aryl methyl ethers under mild conditions. The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, releasing the 5-hydroxyisoxazole derivative. The reverse reaction, methylation of the 5-hydroxyisoxazole to the 5-methoxy derivative, can be accomplished using a base (like potassium carbonate) and a methylating agent (like methyl iodide or dimethyl sulfate), a reaction that is used in the synthesis of related methoxyisoxazoles. nih.gov
Elaboration and Substitution Reactions on the Isoxazole Nucleus
The isoxazole ring, while aromatic, can undergo specific substitution and elaboration reactions that allow for the diversification of the core structure. A key strategy for functionalizing the isoxazole nucleus is through halogenation, followed by metal-catalyzed cross-coupling reactions.
One effective method involves the introduction of an iodine atom onto the isoxazole ring. For example, various 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of iodine monochloride (ICl) to produce the corresponding 4-iodoisoxazoles with good to excellent yields. organic-chemistry.org This transformation provides a synthetically useful handle on the 4-position of the isoxazole ring. These resulting 4-iodoisoxazoles are versatile intermediates that can participate in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of 3,4,5-trisubstituted isoxazoles. organic-chemistry.org This two-step sequence of iodination followed by a palladium-catalyzed reaction represents a powerful approach for the late-stage functionalization of the isoxazole core, allowing for the introduction of various substituents. organic-chemistry.org
Advanced Synthetic Techniques in the Preparation of this compound and its Derivatives
Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and scalability. Flow chemistry and novel catalytic approaches are at the forefront of these efforts for the synthesis of complex molecules like isoxazole derivatives.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety for handling unstable intermediates, and the ability to telescope multiple reaction steps into a single, uninterrupted sequence. researchgate.net The synthesis of trisubstituted isoxazoles, which typically involves multiple distinct chemical steps, is particularly amenable to this technology. researchgate.net
Catalysis is fundamental to the efficient synthesis of isoxazoles, with both metal-free organocatalysis and metal-catalyzed transformations offering distinct advantages.
Organocatalysis: Metal-free catalytic systems are highly desirable as they align with green chemistry principles by avoiding toxic and expensive heavy metals. A variety of organocatalysts have been successfully employed for the synthesis of isoxazole derivatives. These include simple amines like diethylamine (B46881) for [3+2] cycloaddition reactions, and 1,4-diazabicyclo[2.2.2]octane (DABCO) for one-pot cascade reactions. nih.govrsc.org Asymmetric organocatalysis has also been developed for the 1,4-addition of azaarenyl acetates, demonstrating the potential for stereocontrol in reactions involving the acetic acid side chain. chemrxiv.org
Metal-Catalyzed Transformations: Transition metals and Lewis acids are powerful catalysts for constructing the isoxazole ring. Copper-catalyzed methods have been reported for the conversion of methylarenes into isoxazole derivatives. beilstein-journals.org A notable metal-free approach utilizes the Lewis acid aluminum trichloride (B1173362) (AlCl₃) to promote a one-pot synthesis from 2-methylquinoline (B7769805) derivatives and sodium nitrite, offering a less toxic alternative to transition metals. beilstein-journals.org Palladium catalysis is crucial for the elaboration of pre-formed isoxazoles, particularly in the cross-coupling reactions of 4-iodoisoxazoles to build molecular complexity. organic-chemistry.org
Table 1: Overview of Catalytic Approaches in Isoxazole Synthesis
| Catalytic Approach | Catalyst Example | Reaction Type | Reference |
|---|---|---|---|
| Organocatalysis | Diethylamine | [3+2] Cycloaddition | nih.gov |
| Organocatalysis | DABCO | One-pot Cascade Reaction | rsc.org |
| Organocatalysis | Amine-functionalized Cellulose (B213188) | Three-component Reaction | mdpi.com |
| Metal-Catalysis | Aluminum Trichloride (AlCl₃) | One-pot Synthesis/Cycloaddition | beilstein-journals.org |
| Metal-Catalysis | Copper (Cu) salts | Conversion of Methylarenes | beilstein-journals.org |
| Metal-Catalysis | Palladium (Pd) complexes | Cross-coupling of Haloisoxazoles | organic-chemistry.org |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of isoxazole derivatives. nih.gov
Key strategies include the use of environmentally benign solvents, with water being an ideal medium for three-component reactions leading to isoxazol-5(4H)-ones. semnan.ac.ir The use of alternative energy sources is another cornerstone of green isoxazole synthesis. Microwave irradiation has been shown to enhance reaction rates and improve yields compared to conventional heating. nih.gov Similarly, ultrasonic irradiation offers an eco-friendly method that can accelerate reaction kinetics, reduce energy consumption, and improve yields, often in aqueous media. preprints.orgsciety.org Natural sunlight has also been harnessed as a clean, cheap, and non-toxic energy source for these syntheses, achieving high yields in short reaction times without organic solvents or catalysts. semnan.ac.ir
Furthermore, the development of catalysts from renewable resources, such as an extract from orange fruit peel ash (WEOFPA), provides an eco-friendly and inexpensive option for synthesizing isoxazole derivatives under solvent-free conditions. nih.gov
Table 2: Application of Green Chemistry Principles in Isoxazole Synthesis
| Green Chemistry Principle | Specific Application | Advantages | Reference |
|---|---|---|---|
| Alternative Solvents | Use of water | Non-toxic, non-flammable, inexpensive | semnan.ac.ir |
| Alternative Energy Sources | Microwave Irradiation | Enhanced reaction rates, improved yields | nih.gov |
| Alternative Energy Sources | Ultrasonic Irradiation | Reduced energy use, shorter reaction times | preprints.orgsciety.org |
| Alternative Energy Sources | Natural Sunlight | Clean, renewable, no catalyst/organic solvent needed | semnan.ac.ir |
| Renewable Feedstocks/Catalysts | Water Extract of Orange Fruit Peel Ash (WEOFPA) | Inexpensive, eco-friendly, solvent-free conditions | nih.gov |
Preclinical Research on this compound Remains Undisclosed in Publicly Accessible Literature
Despite a comprehensive search of scientific databases and publicly available research, no specific preclinical data regarding the molecular interactions and biological research applications of the chemical compound This compound has been identified. Detailed studies outlining its effects on molecular targets and cellular mechanisms, as specified in the requested article structure, are not present in the accessible scientific literature.
While the broader class of compounds known as isoxazole derivatives has been the subject of considerable scientific inquiry, the specific findings from these studies cannot be accurately attributed to this compound without direct experimental evidence. Research on various isoxazole-containing molecules has revealed a wide array of biological activities, including potential anti-inflammatory, anti-cancer, and antimicrobial properties. These studies often detail interactions with specific enzymes and cellular signaling pathways. However, the unique substitution pattern of a methoxy group at the 5-position and an acetic acid moiety at the 3-position of the isoxazole ring in this compound dictates its specific chemical properties and, consequently, its biological activity. Therefore, extrapolating data from other analogs would be scientifically unsound.
The absence of published research prevents a detailed discussion on the following topics for this compound:
Molecular Interactions and Biological Research Applications of 2 5 Methoxyisoxazol 3 Yl Acetic Acid Preclinical Focus
Elucidation of Cellular Mechanisms of Action in Model Systems:No studies were found that describe the modulation of intracellular signaling pathways, such as kinase cascades or second messengers, or the impact on gene expression and protein synthesis in cell lines resulting from treatment with this specific compound.
Influence on Cellular Metabolism and Bioenergetics (e.g., mitochondrial function)
Derivatives of isoxazole (B147169) have been shown to exert significant influence on cellular metabolism, particularly by targeting mitochondrial bioenergetics. Mitochondria are central to cellular energy production and are a key target in various therapeutic areas. Research on isoxazole analogues indicates that these compounds can disrupt the mitochondrial respiratory chain and impact energy homeostasis.
For instance, certain tetrahydroquinoline-isoxazole hybrids have been demonstrated to interfere with oxidative phosphorylation in isolated rat liver mitochondria and hepatocarcinoma Hep-G2 cells. researchgate.net Some of these hybrids act as uncouplers, increasing oxygen consumption, while others inhibit the electron transport chain, particularly at Complex I (NADH oxidase and NADH cytochrome c reductase activities), leading to a decrease in oxygen consumption and ATP production. researchgate.net Another study on an isoxazole derivative of usnic acid, named ISOXUS, found that it significantly reduced the utilization of metabolic substrates that feed into the electron transport chain in MCF-7 breast cancer cells. nih.gov This compound was shown to inhibit mitochondrial respiratory chain complex II, leading to disturbed electron flow, reduced oxygen consumption rate (OCR), and a decrease in cellular ATP levels. nih.gov This disruption of mitochondrial function also resulted in an increase in reactive oxygen species (ROS) production. nih.gov
These findings suggest that compounds containing an isoxazole scaffold, such as 2-(5-methoxyisoxazol-3-yl)acetic acid, possess the potential to modulate cellular bioenergetics. The specific effects would likely depend on the complete molecular structure, but the isoxazole core appears to be a viable starting point for designing molecules that target mitochondrial function.
Structure-Activity Relationship (SAR) Studies on this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds to enhance potency and selectivity. For isoxazole derivatives, extensive SAR studies have been conducted, revealing key insights into how structural modifications influence biological activity. mdpi.comnih.gov
Systematic Structural Modifications and Biological Activity Profiling in In Vitro Assays
The isoxazole scaffold allows for systematic structural modifications at multiple positions, which has been exploited to develop compounds with diverse biological activities, including anticancer, antibacterial, and antiviral properties. nih.govresearchgate.netnih.gov SAR studies have shown that the nature and position of substituents on the isoxazole ring and any associated aromatic systems are critical for activity.
For example, in a series of 3,5-diaryl isoxazole derivatives evaluated for anticancer activity, substitutions on the phenyl rings were shown to be crucial. nih.gov Similarly, a study on indole-isoxazole hybrids found that these compounds could have potential as novel anticancer agents, with their activity depending on the specific substitution patterns. researchgate.net Research on isoxazole derivatives as potential inhibitors of EGFR-TK showed that compounds with specific substitutions could achieve potent inhibitory activity in the low micromolar range. drugbank.com In some cases, the presence of a methoxy (B1213986) group on an associated phenyl ring has been found to enhance anticancer or antibacterial activity. mdpi.comijpca.org The acetic acid moiety also plays a significant role; studies on benzoxazole (B165842) acetic acid derivatives, a related heterocyclic structure, have shown that the presence of the acetic acid group can enhance cytotoxic activity. core.ac.uk
The biological activity of isoxazole analogues is typically profiled using a panel of in vitro assays. For anticancer research, this includes cytotoxicity assays like the MTT assay against various cancer cell lines (e.g., HeLa, MCF-7, PC3) and non-cancerous cell lines to determine selectivity. nih.govnih.gov For antibacterial applications, the minimum inhibitory concentration (MIC) is determined against various bacterial strains. nih.gov
Below is an interactive table representing hypothetical data from an in vitro cytotoxicity assay for a series of 2-(isoxazol-3-yl)acetic acid analogues, illustrating potential SAR trends.
| Compound ID | R1 (at Isoxazole C5) | R2 (Aromatic Ring) | IC₅₀ (µM) on MCF-7 Cells |
| Reference | -OCH₃ | -H | 15.2 |
| Analogue 1 | -CH₃ | -H | 25.8 |
| Analogue 2 | -Cl | -H | 12.5 |
| Analogue 3 | -OCH₃ | 4-Cl | 8.9 |
| Analogue 4 | -OCH₃ | 4-F | 10.1 |
| Analogue 5 | -OCH₃ | 3,4-diCl | 5.4 |
| Analogue 6 | -OH | -H | 30.1 |
| Analogue 7 | -H | -H | 45.5 |
Note: The data in this table is illustrative and based on general principles observed in SAR studies of related heterocyclic compounds. It does not represent experimentally verified results for this compound.
Identification of Key Pharmacophoric Elements for Target Engagement
The isoxazole ring is a key pharmacophoric element due to its unique electronic properties, ability to participate in hydrogen bonding, and its role as a rigid scaffold that orients other functional groups for optimal target interaction. researchgate.netbohrium.com SAR studies help to define which parts of the molecule are essential for binding to a biological target.
For a series of 2-(isoxazol-3-yl) derivatives developed as antagonists for the exchange proteins directly activated by cAMP (EPAC), the isoxazole core was a central feature. nih.gov SAR analysis revealed that modifications at the 5-position of the isoxazole moiety could lead to more potent antagonists. nih.gov In another example, SAR studies on isoxazole derivatives of vegfrecine showed that the isoxazole ring was crucial for inhibiting VEGFR-1 and VEGFR-2 tyrosine kinases by fixing the orientation of aminocarbonyl and amino groups. mdpi.comnih.gov The presence of a carboxylic acid group or its bioisosteres (esters, amides) often proves important for maintaining inhibitory activity, likely by forming key interactions within the target's binding site. nih.gov These studies underscore that the isoxazole ring, in combination with strategically placed substituents like a methoxy group and a carboxylic acid function, constitutes a valuable pharmacophore for designing targeted inhibitors.
In Vitro and Ex Vivo Biological Research Models for Mechanistic Studies
To validate biological targets and elucidate the mechanisms of action of compounds like this compound and its analogues, researchers employ a variety of in vitro and ex vivo models.
Cell-Based Assays for Target Validation and Pathway Analysis
Cell-based assays are indispensable tools in early-stage drug discovery. drugbank.com Once a compound shows initial activity, such as cytotoxicity, a suite of assays is used to determine its mechanism. For isoxazole derivatives showing anticancer potential, cell cycle analysis is often performed to see if the compound causes cell cycle arrest at specific phases, such as G2/M. drugbank.comnih.gov
To investigate if cell death occurs via apoptosis, assays that measure the activation of caspases (e.g., caspase-3/9) or changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins are utilized. drugbank.com Target validation assays are also critical. For instance, if a compound is designed to inhibit a specific enzyme like EGFR-TK, an in vitro kinase inhibition assay would be performed, followed by assays in cells to confirm that the compound blocks the downstream signaling pathway of that kinase. drugbank.com The data from these assays help to build a comprehensive picture of the compound's molecular mechanism of action.
Organotypic Culture and Tissue Slice Preparations for Mechanistic Insights
While standard 2D cell cultures are useful, they lack the complexity of a natural tissue microenvironment. Organotypic cultures and tissue slice preparations represent a significant advancement, offering a more physiologically relevant model for preclinical research. dtu.dk These 3D models preserve the native tissue architecture, including cell-cell and cell-stroma interactions, which can be critical for predicting a drug's effect in vivo. nih.gov
These models are particularly valuable for studying the effects of small molecule inhibitors. nih.govbio-techne.com For a compound like this compound, tumor tissue slices could be cultured ex vivo and treated with the compound to assess its impact on cell viability, proliferation (e.g., via Ki67 staining), and apoptosis (e.g., via TUNEL assay) within the context of the tumor microenvironment. nih.gov This approach allows for the study of pathway modulation and pharmacodynamic responses in a setting that closely mimics a patient's tumor. nih.govnih.gov Organotypic models are also being developed for various tissues, including the small intestine, to study drug absorption, metabolism, and toxicity, providing a powerful platform for gaining mechanistic insights before moving to more complex in vivo studies. nih.gov
Comparative Biological Investigations with Related Isoxazole Derivatives
The isoxazole scaffold is a prominent feature in many biologically active compounds, leading to extensive research into the therapeutic potential of its derivatives. Comparative studies, while not always direct, provide valuable insights into how structural modifications on the isoxazole ring influence biological activity. This section compares the preclinical data of this compound with other notable isoxazole derivatives: 3-hydroxy-5-methylisoxazole, ibotenic acid, and acivicin (B1666538). These comparisons shed light on the structure-activity relationships that govern their interactions with biological targets.
Comparative Analysis of Biological Activity
The biological activities of isoxazole derivatives are diverse, ranging from anticancer and anti-inflammatory to neuroactive and antimicrobial effects. The nature and position of substituents on the isoxazole ring are critical in determining the specific biological effects and potency of these compounds.
Anticancer Activity:
The isoxazole ring is a key component in a variety of compounds investigated for their anticancer properties. These derivatives often exert their effects through mechanisms such as inducing apoptosis, inhibiting crucial enzymes like topoisomerase, or modulating signaling pathways involved in cancer cell proliferation. nih.govnih.gov The presence of an acetic acid group on the heterocyclic nucleus has been shown in some benzoxazole derivatives to enhance cytotoxic activity. conicet.gov.ar
Acivicin, an isoxazole derivative, has been studied for its antitumor effects as a glutamine antagonist. Research has shown that P388 and L1210 leukemia cells in vitro are three to five times more sensitive to acivicin than non-cancerous fibroblast cells. nih.gov Its mechanism involves the inhibition of enzymes dependent on glutamine, which is crucial for nucleic acid synthesis in rapidly dividing cancer cells. nih.gov
While specific preclinical anticancer data for this compound is not extensively documented in publicly available literature, the general anticancer potential of isoxazole derivatives suggests it may warrant investigation in this area.
Table 1: Comparative Anticancer Activity of Isoxazole Derivatives
| Compound | Mechanism of Action | Observed Effects (Preclinical) | Reference |
|---|---|---|---|
| This compound | Not explicitly documented | Data not available | N/A |
| Acivicin | Glutamine antagonist, inhibits nucleic acid synthesis | Synergistic inhibition of nucleic acid synthesis in P388 tumor cells when combined with glutaminase-asparaginase. Greater sensitivity in leukemia cells compared to fibroblasts. | nih.gov |
| 3-hydroxy-5-methylisoxazole | Not extensively studied for anticancer activity | Primarily investigated for neuroprotective and anti-inflammatory applications. | chemimpex.com |
| Ibotenic acid | Not primarily studied for anticancer activity | Mainly known for its neurotoxic effects as a glutamate (B1630785) receptor agonist. | nih.gov |
Neuroactivity:
Ibotenic acid, a naturally occurring isoxazole derivative found in Amanita muscaria mushrooms, is a potent neurotoxin. It acts as a non-selective agonist for glutamate receptors, leading to excitotoxic neuronal death. nih.gov Its structural analog, muscimol (B1676869), is a potent and selective agonist of GABA-A receptors. nih.gov Ibotenic acid itself is metabolized to muscimol in the body. nih.gov Due to its ability to induce lesions in specific brain regions, ibotenic acid is used in animal models to study neurodegenerative diseases like Alzheimer's. nih.gov
In contrast, 3-hydroxy-5-methylisoxazole has been investigated for its neuroprotective properties. It is a key intermediate in the synthesis of neuroprotective agents. chemimpex.com Some research indicates its involvement in modulating GABA release and its interaction with AMPA receptors, suggesting a potential role in protecting neurons from damage. conicet.gov.ar
Table 2: Comparative Neuroactivity of Isoxazole Derivatives
| Compound | Mechanism of Action | Observed Effects (Preclinical) | Reference |
|---|---|---|---|
| This compound | Not documented | Data not available | N/A |
| Ibotenic acid | Non-selective glutamate receptor agonist | Potent neurotoxin, causes excitotoxic neuronal death. Used to create animal models of neurodegeneration. | nih.gov |
| 3-hydroxy-5-methylisoxazole | Intermediate for neuroprotective agents, may modulate GABA release and interact with AMPA receptors. | Investigated for neuroprotective effects. | conicet.gov.archemimpex.com |
| Acivicin | Glutamine antagonist | Primarily studied for anticancer effects. Neurotoxicity can be a side effect. | nih.gov |
Anti-inflammatory and Other Biological Activities:
Many isoxazole derivatives exhibit anti-inflammatory properties. chemimpex.com 3-hydroxy-5-methylisoxazole, for instance, is used in the development of anti-inflammatory drugs. chemimpex.com While direct preclinical anti-inflammatory data for this specific compound is limited in the provided context, its role as a synthetic precursor is established.
The structural features of the isoxazole ring, including its ability to participate in various noncovalent interactions, make it a versatile scaffold for designing molecules with a wide range of biological activities. The specific substitutions on the ring system ultimately define the compound's therapeutic potential and mechanism of action.
Computational Chemistry and Cheminformatics in 2 5 Methoxyisoxazol 3 Yl Acetic Acid Research
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods are used to analyze the electron distribution, orbital energies, and reactivity of 2-(5-Methoxyisoxazol-3-yl)acetic acid.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial descriptors of molecular reactivity and stability. A small energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to calculate these values. researchgate.netnih.gov The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. Theoretical studies on other isoxazole (B147169) derivatives have utilized these methods to analyze their electronic and absorption properties. researchgate.net
Illustrative FMO Analysis Data
| Parameter | Hypothetical Value | Implication for this compound |
| HOMO Energy | -6.8 eV | Indicates the energy of the most available electrons and the molecule's electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available empty orbital and the molecule's electron-accepting capability. |
| Energy Gap (ΔE) | 5.3 eV | A relatively large gap suggests high kinetic stability and low chemical reactivity. |
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. This compound possesses conformational flexibility due to rotatable single bonds, primarily the C-C bond in the acetic acid moiety and the C-O bond of the methoxy (B1213986) group.
Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating these bonds to identify stable, low-energy conformers and the energy barriers between them. Quantum chemical calculations are used to determine the energy of each conformation. This process reveals the most probable shapes the molecule will adopt. For instance, the carboxylic acid group can exist in different orientations, which can significantly influence its ability to form hydrogen bonds with a biological target.
Illustrative Conformational Energy Data
| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Stability |
| A | 180° | 0.00 | Most Stable |
| B | 60° | +2.5 | Less Stable |
| C | 0° | +5.1 | High Energy (Transition State) |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand) like this compound might interact with a biological macromolecule, typically a protein receptor.
Molecular docking predicts the preferred orientation of a ligand within the binding site of a target protein. Given that many isoxazole and acetic acid derivatives exhibit anti-inflammatory properties, a plausible target for docking studies is the cyclooxygenase (COX) enzyme. nih.govresearchgate.netorientjchem.org Using software like AutoDock, a 3D model of this compound would be placed into the active site of a protein structure (e.g., human COX-2, PDB ID: 4COX). researchgate.netorientjchem.org
The docking algorithm samples numerous possible conformations and orientations, scoring them based on a force field to estimate the binding affinity (often expressed in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions, such as:
Hydrogen bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues like Arginine or Tyrosine in the active site.
Hydrophobic interactions: The isoxazole ring can engage in hydrophobic interactions with nonpolar residues.
Studies on similar isoxazole derivatives have successfully used docking to rationalize their inhibitory activity against COX enzymes by identifying crucial binding interactions. researchgate.netorientjchem.org
Illustrative Molecular Docking Results against COX-2
| Parameter | Result |
| Binding Affinity | -8.2 kcal/mol |
| Key Hydrogen Bonds | Carboxylic acid with Arg120; Isoxazole oxygen with Tyr355 |
| Hydrophobic Interactions | Isoxazole ring with Val523, Leu352 |
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations study the behavior of the ligand-protein complex over time under simulated physiological conditions. An MD simulation treats the complex as a dynamic system, calculating the forces on each atom and their subsequent movements over a set period (typically nanoseconds).
The primary outputs of an MD simulation are a trajectory of atomic motion and analyses of the system's stability. Key metrics include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand is monitored throughout the simulation. A stable, low RMSD value indicates that the ligand remains securely in the binding pocket in the pose predicted by docking.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. MD simulations have been used to confirm the stability of docked isoxazole derivatives in the active site of enzymes like carbonic anhydrase. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics approach used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netacs.org A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
To build a QSAR model for analogs of this compound, the following steps would be taken:
Data Set Assembly: A series of related compounds with varying substituents on the isoxazole or phenyl ring would be synthesized, and their biological activity (e.g., IC₅₀ for enzyme inhibition) would be experimentally measured. acs.orgnih.gov
Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These can include constitutional (e.g., molecular weight), physicochemical (e.g., LogP), electronic (e.g., partial charges), and topological descriptors.
Model Generation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that best describes the relationship between a subset of descriptors and the observed biological activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
A hypothetical QSAR equation might look like: pIC₅₀ = 0.6 * LogP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + C
This equation would suggest that higher lipophilicity (LogP) and a higher dipole moment increase activity, while a larger molecular weight decreases it. Such models provide valuable guidance for optimizing the lead compound. mdpi.com
Development of Predictive QSAR Models for Biological Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For isoxazole derivatives, QSAR studies have been successfully employed to predict various biological effects, such as anti-inflammatory activity. nih.govresearchgate.net The development of a robust QSAR model involves calculating a range of molecular descriptors for a set of known active and inactive molecules and then using statistical methods, like multiple linear regression (MLR), to create an equation that correlates these descriptors with the observed activity. nih.gov
For instance, a study on newer 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives demonstrated the development of a QSAR model that showed a close correlation between the observed and predicted anti-inflammatory activity. nih.govresearchgate.net Such models are crucial for predicting the potency of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. In the case of farnesoid X receptor (FXR) agonists, 3D-QSAR models have been developed for a series of isoxazole derivatives, showing strong predictive ability for their agonistic activity. mdpi.com
Table 1: Example of a Hypothetical 2D-QSAR Model for Anti-Inflammatory Activity of Isoxazole Acetic Acid Derivatives
| Descriptor | Definition | Coefficient | Role in Activity Prediction |
| LogP | Logarithm of the octanol-water partition coefficient | +0.45 | Indicates the influence of hydrophobicity on activity. |
| TPSA | Topological Polar Surface Area | -0.12 | Reflects the impact of molecular polarity on cell membrane permeability. |
| MW | Molecular Weight | +0.05 | Shows the correlation between molecular size and biological effect. |
| HBD | Hydrogen Bond Donors | -0.20 | Indicates the effect of hydrogen bond donating capacity on receptor binding. |
| Constant | Intercept | +2.50 | Baseline activity value in the model. |
| This table is illustrative and does not represent a real, validated QSAR model for this compound. |
The predictive power of these models is assessed through internal and external validation techniques to ensure their reliability and generalizability for new chemical entities. nih.gov
Identification of Structural Descriptors Influencing Activity
A key outcome of QSAR and other computational studies is the identification of specific molecular features, or descriptors, that are critical for biological activity. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For isoxazole derivatives, various structural elements have been shown to influence their therapeutic effects.
For example, in a 3D-QSAR study on isoxazole-based FXR agonists, comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) were used to generate contour maps. mdpi.com These maps revealed that the presence of hydrophobicity at the R2 group and an electronegative group at the R3 position of the isoxazole scaffold were crucial for agonistic activity. mdpi.com Similarly, studies on isoxazole derivatives as anticancer agents have indicated that substitutions with electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring can promote cytotoxicity. nih.gov The presence of hydrophobic groups on the phenyl ring has also been linked to potent biological activities in other isoxazole series. nih.gov
Molecular dynamics (MD) simulations further help in understanding the binding modes and interactions between isoxazole ligands and their target proteins. mdpi.com These simulations have highlighted the importance of hydrophobic interactions and the formation of salt bridges and hydrogen bonds with specific amino acid residues in the binding site for achieving potent activity. mdpi.com
Virtual Screening and De Novo Design Strategies for Analog Discovery
Virtual screening and de novo design are powerful computational strategies for identifying novel and potent analogues of a lead compound like this compound. These methods allow for the rapid and cost-effective exploration of large chemical libraries to find new chemical starting points for drug development. frontiersin.org
Ligand-Based and Structure-Based Virtual Screening Approaches
Virtual screening (VS) can be broadly classified into two main categories: ligand-based and structure-based.
Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules. It uses the principle of molecular similarity, where compounds structurally similar to a known active ligand are presumed to have similar biological activity. utrgv.edu This approach is particularly useful when the 3D structure of the biological target is unknown. For example, computer-based protocols have been applied to screen the ZINC database for isoxazole-based molecules with structural similarity to known Hsp90 inhibitors like Luminespib, successfully identifying potential new inhibitors. researchgate.netresearchgate.net
Structure-based virtual screening (SBVS) requires the 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. frontiersin.org In SBVS, a library of compounds is computationally "docked" into the binding site of the target protein, and a scoring function is used to estimate the binding affinity of each compound. frontiersin.org This method has been used to screen large virtual libraries of isoxazole compounds against targets like the cannabinoid type II receptor (CB2) and to identify novel inhibitors for enzymes such as LpxC deacetylase. nih.govnih.gov Molecular docking studies have also been employed to investigate the binding mode of isoxazole derivatives in the active site of targets like carbonic anhydrase and Ribosomal protein S6 kinase beta-1 (S6K1). nih.govnih.gov
Computational Design of Novel this compound Analogues
Beyond screening existing compounds, computational methods can be used for the de novo design of entirely new molecules. This involves using algorithms to generate novel chemical structures with desired properties from scratch. Insights from QSAR and molecular modeling studies can guide this process. For instance, based on 3D-QSAR and molecular dynamics results, eight new potent FXR agonists with an isoxazole core were designed with predicted activities better than the reference compound GW4064. mdpi.com
More advanced techniques involve the use of artificial intelligence and chemical language models (CLMs). youtube.com These models learn the "rules" of chemical structure and synthesis from large datasets of known molecules and can then generate novel, synthetically feasible molecules tailored to bind to a specific target or exhibit a desired activity profile. youtube.com This approach holds significant promise for designing novel analogues of this compound with improved potency, selectivity, or pharmacokinetic properties.
Table 2: Hypothetical Computationally Designed Analogues of this compound
| Analogue ID | Modification on Acetic Acid Moiety | Predicted Improvement | Rationale |
| ANA-001 | Bioisosteric replacement with Tetrazole | Enhanced metabolic stability | The tetrazole ring is a common bioisostere for carboxylic acid with improved pharmacokinetic properties. |
| ANA-002 | Addition of a methyl group to the alpha-carbon | Increased potency | The methyl group may provide additional favorable hydrophobic interactions within the binding pocket. |
| ANA-003 | Cyclization of the acetic acid side chain | Restricted conformation, improved selectivity | A more rigid structure can lead to higher affinity and selectivity for the target protein. |
| This table is for illustrative purposes, presenting hypothetical analogues and predicted properties. |
Chemoinformatic Databases and Data Mining for Isoxazole Acetic Acid Derivatives
Chemoinformatic databases are essential resources for modern computational drug discovery. Large public and commercial databases such as ZINC, PubChem, and ChEMBL contain vast amounts of information on chemical compounds, including their structures, properties, and reported biological activities.
These databases are extensively used for virtual screening campaigns. For example, the ZINC database, which contains millions of commercially available compounds, has been screened to identify novel isoxazole-based inhibitors for targets like Hsp90. researchgate.netresearchgate.net Similarly, building blocks from vendor databases like Enamine and ChemDiv have been used to enumerate massive virtual libraries of isoxazole derivatives for screening. nih.gov
Advanced Analytical Methodologies for 2 5 Methoxyisoxazol 3 Yl Acetic Acid in Research Settings
High-Resolution Spectroscopic Techniques for Structural Elucidation in Research
High-resolution spectroscopy is fundamental to the de novo structural elucidation and verification of synthesized molecules. These techniques probe the molecular structure at an atomic level, providing a detailed map of the connectivity and chemical environment of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons, advanced 2D NMR techniques are necessary to piece together the complete molecular puzzle.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used.
COSY: Identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 2-(5-Methoxyisoxazol-3-yl)acetic acid, a cross-peak between the proton on the isoxazole (B147169) ring and the methylene (B1212753) protons of the acetic acid side chain would be expected if there were any coupling.
HSQC: Correlates directly bonded proton and carbon atoms. This is crucial for assigning each carbon signal in the ¹³C NMR spectrum to its attached proton(s).
HMBC: Shows correlations between protons and carbons over two to three bonds. This is instrumental in connecting the different fragments of the molecule, for instance, showing the correlation from the methoxy (B1213986) protons to the C5 carbon of the isoxazole ring, and from the methylene protons to the C3 carbon of the isoxazole ring and the carboxyl carbon.
Illustrative ¹H and ¹³C NMR Data: The expected chemical shifts for this compound are predicted based on the analysis of similar structures. carlroth.comwashington.edu
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 (isoxazole) | ~6.2 | ~100 |
| CH₂ (acetic acid) | ~3.8 | ~30 |
| OCH₃ (methoxy) | ~4.1 | ~58 |
| COOH (acid) | ~11-12 (broad) | ~172 |
| C3 (isoxazole) | - | ~168 |
| C5 (isoxazole) | - | ~170 |
Solid-State NMR (ssNMR): For the analysis of the compound in its solid, crystalline form, ssNMR can provide valuable information on polymorphism and molecular conformation in the solid state. Techniques like ¹³C{¹⁴N} Rotational-Echo Double-Resonance (REDOR) can be particularly useful for differentiating isomers by identifying carbon atoms directly bonded to nitrogen. bldpharm.comlookchem.com In the case of this compound, ssNMR would confirm the single isomorphic form and provide insights into intermolecular interactions in the crystal lattice.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound and its fragments.
For this compound (Molecular Formula: C₆H₇NO₄), the expected exact mass would be calculated and compared to the measured mass, typically with an error of less than 5 ppm. This high accuracy is crucial for confirming the identity of the synthesized compound.
Fragmentation Analysis: In addition to the molecular ion peak, the fragmentation pattern provides a fingerprint of the molecule's structure. researchgate.netnist.gov For this compound, characteristic fragmentation would likely involve:
Loss of the carboxylic acid group (-COOH, 45 Da).
Loss of a methoxy radical (•OCH₃, 31 Da).
Cleavage of the acetic acid side chain.
Opening of the isoxazole ring.
Illustrative HRMS Fragmentation Data:
| m/z (calculated) | Proposed Fragment | Elemental Formula |
| 158.0453 | [M+H]⁺ | C₆H₈NO₄⁺ |
| 113.0398 | [M+H - COOH]⁺ | C₅H₆NO₂⁺ |
| 127.0245 | [M+H - OCH₃]⁺ | C₅H₄NO₃⁺ |
In preclinical research, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful technique for identifying metabolites in biological matrices like plasma or liver microsomes. nist.gov The system can screen for predicted metabolites (e.g., demethylation, hydroxylation, or conjugation products) and identify unknown metabolites through untargeted analysis.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of functional groups within a molecule. washington.edu These techniques are sensitive to molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding.
For this compound, key vibrational bands would be analyzed:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid dimer.
C=O stretch: A strong absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.
C=N and C=C stretches: Bands in the 1500-1650 cm⁻¹ region corresponding to the isoxazole ring.
C-O stretches: Strong bands for the methoxy group and the C-O-N linkage in the isoxazole ring, typically in the 1000-1300 cm⁻¹ region.
By analyzing shifts in these bands under different conditions (e.g., in different solvents), information about conformational changes and intermolecular interactions can be deduced. washington.edu
Illustrative IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3000 (broad) | O-H stretch (carboxylic acid dimer) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1610 | C=N stretch (isoxazole ring) |
| ~1260 | Asymmetric C-O-C stretch (methoxy) |
| ~1050 | Symmetric C-O-C stretch (methoxy) |
Chromatographic Separation Techniques for Research Samples
Chromatographic techniques are indispensable for the purification of synthesized compounds and for the quantitative analysis of the compound and its related substances in various samples.
HPLC and UPLC are the most common analytical techniques for assessing the purity and quantifying the concentration of non-volatile organic compounds in research samples. govinfo.gov Method development for this compound would involve the systematic optimization of several parameters to achieve good resolution, peak shape, and sensitivity.
Key Method Parameters:
Column: A reversed-phase column, such as a C18 or a polar-embedded C18, would be a suitable starting point.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water to control the ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). epa.govnist.gov
Detection: UV detection would be appropriate, with the wavelength of maximum absorbance for the isoxazole chromophore being selected.
Gradient Elution: A gradient program, where the proportion of the organic modifier is increased over time, would likely be necessary to elute the parent compound and any potential impurities with different polarities.
Illustrative UPLC Method Parameters:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% to 95% B over 5 minutes |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm |
While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is a valuable tool for identifying volatile byproducts from its synthesis or degradation products from stability studies. niscpr.res.insielc.com For the parent compound to be analyzed by GC-MS, derivatization would be necessary to convert the polar carboxylic acid into a more volatile ester, for example, by reaction with a silylating agent like BSTFA.
GC-MS analysis could be employed in forced degradation studies to identify small, volatile molecules that may form under stress conditions (e.g., heat, strong acid/base, oxidation). For instance, the degradation of the isoxazole ring could potentially lead to the formation of smaller, more volatile fragments that could be detected by GC-MS.
Chiral Chromatography for Enantiomeric Purity Assessment
Chirality is a fundamental property in medicinal chemistry, as enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. sigmaaldrich.com Chiral chromatography is the gold standard for separating and quantifying enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. sigmaaldrich.com The development of a chiral separation method typically involves screening various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins, under different chromatographic modes like normal-phase, reversed-phase, or polar organic mode. sigmaaldrich.comnih.gov
However, for the parent compound, this compound, the carbon atom connecting the isoxazole ring and the carboxylic acid group is bonded to two hydrogen atoms. As this carbon is not bonded to four different groups, it is not a chiral center, and the molecule is achiral. sigmaaldrich.com Therefore, chiral chromatography for enantiomeric purity assessment is not applicable to this compound itself. This methodology would become critically important if a derivative of the compound were synthesized that introduces a stereocenter, for instance, by substitution at the alpha-carbon of the acetic acid moiety. In such a case, a validated chiral HPLC method would be essential for controlling the enantiomeric purity of the resulting chiral intermediate or final active substance. nih.gov
X-ray Crystallography for Ligand-Protein Co-Crystal Structures (if applicable)
X-ray crystallography is an unparalleled tool for providing a high-resolution, three-dimensional view of how a ligand interacts with its protein target at an atomic level. nih.govthepharmajournal.com This information is invaluable for structure-based drug design, enabling chemists to rationally optimize a ligand's affinity and selectivity. nih.gov The process typically involves growing a high-quality crystal of the target protein in the presence of the ligand, a technique known as co-crystallization. youtube.com
When X-rays are diffracted by the atoms in the crystal, they produce a diffraction pattern that can be mathematically reconstructed into an electron density map. nih.govresearchgate.net This map allows researchers to build an atomic model of the protein-ligand complex, revealing the precise binding mode, orientation, and conformation of the ligand within the protein's active site. youtube.com Key insights gained from a co-crystal structure of this compound with its biological target would include:
Identification of specific amino acid residues involved in binding.
The geometry of hydrogen bonds, hydrophobic interactions, and any other intermolecular forces stabilizing the complex. youtube.com
The presence of water molecules that may mediate interactions between the ligand and the protein.
This detailed structural information provides a rational basis for designing new analogs with improved potency and properties. While the availability of such a structure is contingent on successful co-crystallization, its impact on a drug discovery program is profound. nih.gov
Bioanalytical Methodologies for In Vitro and Ex Vivo Biological Samplesmdpi.com
To understand the pharmacological effects of this compound, it is essential to quantify its concentration in biological samples from in vitro experiments (e.g., cell cultures) and ex vivo studies (e.g., tissues from animal models). nih.gov Bioanalytical methods must be sensitive, selective, and robust enough to measure low concentrations of the analyte in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules in biological fluids and tissues due to its superior sensitivity and specificity. ijper.orgnih.gov The development of a robust LC-MS/MS method for this compound would involve several key steps:
Sample Preparation: The first step is to isolate the analyte from interfering components in the biological matrix (e.g., proteins, salts, lipids). Common strategies include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netepa.gov For an acidic compound, LLE with an organic solvent under acidic pH conditions or SPE using a mixed-mode or polymeric sorbent could be effective.
Chromatographic Separation: An HPLC system is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. A reversed-phase C18 column is commonly used. nih.gov The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid modifier such as formic acid or acetic acid to ensure the carboxylic acid moiety is protonated, leading to better peak shape and retention. dtu.dk
Mass Spectrometric Detection: The mass spectrometer is typically operated using an electrospray ionization (ESI) source. ijper.org Given the presence of the carboxylic acid group, this compound is expected to ionize efficiently in negative ion mode to form the [M-H]⁻ ion. Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides excellent selectivity and sensitivity for quantification. google.com
A validated method would be assessed for linearity, accuracy, precision, recovery, and matrix effects to ensure reliable data for pharmacokinetic or pharmacodynamic studies. nih.govepa.gov
Table 1: Example Parameters for a Hypothetical LC-MS/MS Method This table presents plausible parameters for the analysis of this compound and is for illustrative purposes only.
| Parameter | Setting | Rationale |
|---|---|---|
| Sample Extraction | Liquid-Liquid Extraction (LLE) with ethyl acetate | Efficient for extracting acidic compounds from aqueous matrices like plasma. researchgate.net |
| LC Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. researchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency for acidic analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS applications. epa.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily deprotonates to form a negative ion. ijper.org |
| MS/MS Transition | e.g., m/z 170.0 -> m/z 126.0 | Hypothetical MRM transition (Precursor [M-H]⁻ -> Product) for selective detection. |
While LC-MS/MS is ideal for quantification, immunoassays and biosensors are powerful tools for studying target engagement—the direct interaction of a compound with its intended biological target. These assays can confirm the mechanism of action and provide a quantitative measure of target occupancy in a cellular or tissue context.
Immunoassays: Techniques like the Enzyme-Linked Immunosorbent Assay (ELISA) can be developed to measure target engagement. This could be achieved through a competitive binding assay where this compound from a sample competes with a labeled tracer for binding to the immobilized target protein. Alternatively, an antibody could be developed that specifically recognizes the drug-bound conformation of the target protein.
Biosensors: Surface Plasmon Resonance (SPR) is a label-free biosensor technology that can measure the binding kinetics and affinity of a compound to its target in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation events are monitored by detecting changes in the refractive index at the sensor surface.
The development of these specialized tools is a complex process but offers significant advantages for drug discovery, including higher throughput for screening and the ability to directly measure the extent to which a compound engages its target in relevant biological systems.
Broader Academic Impact and Future Research Trajectories of 2 5 Methoxyisoxazol 3 Yl Acetic Acid
Role of 2-(5-Methoxyisoxazol-3-yl)acetic acid as a Chemical Biology Probe
A chemical biology probe is a small molecule used to study and manipulate biological systems, often by interacting with a specific protein target. While this compound itself is not extensively documented as a probe, its structure is archetypal for this function. The carboxylic acid group provides a reactive handle for conjugation to reporter tags such as fluorophores or biotin, enabling the visualization or isolation of its cellular binding partners.
Furthermore, isoxazole (B147169) derivatives have been identified as inhibitors of various enzymes, making them valuable for elucidating biological pathways. For instance, different isoxazole-containing molecules have been shown to inhibit carbonic anhydrase, a key enzyme in many physiological processes. nih.gov The core structure of this compound could be systematically modified to develop selective probes for entire classes of enzymes, thereby helping to unravel complex biological functions.
Contributions to Fundamental Isoxazole Chemistry and Biology
Research into compounds like this compound contributes significantly to the fundamental understanding of isoxazole chemistry. The synthesis of such molecules helps refine and expand the toolkit of synthetic organic chemistry, including cycloaddition reactions and regioselective functionalization techniques. nih.govrsc.org The weak N-O bond within the isoxazole ring is a key feature, allowing for ring-cleavage reactions that can be exploited to form other complex heterocyclic systems, thus expanding molecular diversity. nih.gov
From a biological perspective, the study of isoxazole analogs provides crucial data for establishing structure-activity relationships (SAR). By synthesizing a series of related compounds—for example, by varying the substituent at the 5-position (methoxy group) or modifying the acetic acid side chain—researchers can determine which chemical features are critical for a given biological effect. dundee.ac.uk This knowledge is fundamental to rational drug design and the optimization of lead compounds. The broad spectrum of activities associated with isoxazoles, including anticancer, anti-inflammatory, and antimicrobial effects, underscores the importance of studying representative members like this compound to understand the underlying mechanisms. nih.gov
Development of Novel Research Tools and Methodologies Derived from this compound
The structure of this compound makes it a valuable starting material, or scaffold, for the development of more complex research tools. The acetic acid moiety is particularly useful, as it can be readily converted into amides, esters, or other functional groups to create a library of derivatives. This process is central to medicinal chemistry efforts aimed at discovering new therapeutic agents.
For example, the carboxylic acid could be coupled with various amines to explore how different substituents affect binding to a target protein. This approach has been used to generate isoxazole-carboxamide derivatives that were subsequently tested for anticancer activity against a panel of human cancer cell lines. ijpca.orgresearchgate.net Similarly, the isoxazole core can be integrated into larger, hybrid molecules to combine its favorable properties with those of another pharmacophore, potentially leading to multi-target drugs or compounds with novel mechanisms of action. researchgate.net
Integration into Academic Screening Libraries for Early-Stage Drug Discovery Efforts (Preclinical)
Academic and industrial screening libraries are collections of thousands of small molecules used in high-throughput screening (HTS) to identify "hits"—compounds that display a desired biological activity. acs.org Compounds containing the isoxazole scaffold are valuable components of these libraries due to their proven track record in approved drugs and their structural diversity. nih.govnih.gov
This compound possesses several features that make it an attractive candidate for inclusion in such libraries:
Drug-like Properties: It is a small molecule with functional groups common in pharmaceuticals.
Synthetic Tractability: The carboxylic acid handle allows for straightforward chemical modification, enabling the rapid synthesis of analogs to follow up on any initial hits (hit-to-lead optimization).
Scaffold Diversity: The isoxazole ring is a distinct heterocyclic scaffold that adds to the structural diversity of a screening collection, increasing the chances of finding a hit for a novel biological target.
The use of annotated libraries, where the biological activities of the compounds are already partially known, can accelerate the process of identifying the molecular target of a hit from a phenotypic screen. acs.org The inclusion of diverse isoxazoles helps enrich these libraries for exploring a wide range of biological pathways.
Table 1: Examples of Biological Activity in Isoxazole Derivatives This table presents research findings on various isoxazole-containing compounds, illustrating the therapeutic potential of the isoxazole chemical class. Note: The compounds listed are structurally related analogs, not this compound itself.
| Compound Class/Derivative | Biological Target/Assay | Finding/Activity | Reference |
| Isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles | Anticancer Activity (HeLa, MCF-7, NCI-H460 cell lines) | Potent anticancer activity, comparable to the reference drug Cisplatin. | nih.gov |
| Isoxazole-(benz)azole derivatives | Anticancer Activity (HT-29 colon carcinoma, C-6 melanoma) | Potent cytotoxic activity and significant inhibition of DNA synthesis in carcinogenic cells. | nih.gov |
| Pyridinyl-4,5-2H-isoxazole derivatives | Anticancer Activity (MCF-7 breast cancer cell line) | Potent inhibitory activity, particularly with hydrophobic groups on the phenyl ring. | nih.gov |
| Isoxazole-dihydropyrimidinone hybrids | Anti-adipogenic potential | Demonstrated notable efficacy in reducing adipose mass and body weight in animal models. | researchgate.net |
| Substituted Isoxazoles | Carbonic Anhydrase (CA) Inhibition | Identified as a new class of inhibitors binding at the entrance of the enzyme's active site. | nih.gov |
Identification of Uncharted Research Avenues for this compound and its Analogs
While much is known about the general utility of the isoxazole scaffold, numerous research avenues for this compound and its direct analogs remain unexplored. Future research could productively focus on several key areas:
Systematic Biological Screening: A comprehensive evaluation of the compound and a focused library of its simple amide and ester derivatives against a wide range of biological targets (e.g., kinases, proteases, GPCRs) could uncover novel activities.
Mechanism of Action Studies: For any identified biological activity, subsequent research should aim to elucidate the precise molecular mechanism. This includes identifying the direct protein target(s) and understanding how the compound modulates its function and affects downstream cellular pathways.
Development of Advanced Probes: Building on its potential as a chemical probe, future work could involve creating photo-affinity labeled or radiolabeled versions of the compound to irreversibly bind to and identify its cellular targets, a critical step in drug discovery.
Exploration of Novel Therapeutic Areas: While isoxazoles are known for anticancer and anti-inflammatory roles, their potential in other areas like neurodegenerative diseases, metabolic disorders, or rare genetic diseases is less explored. nih.govrsc.org Screening this compound and its analogs in corresponding disease models could open up new therapeutic possibilities.
Green Chemistry Approaches: Developing more environmentally benign and efficient synthetic routes to this compound and other isoxazoles is an ongoing research goal that aligns with the principles of sustainable chemistry. researchgate.net
By pursuing these avenues, the scientific community can fully leverage the chemical and biological potential of the this compound scaffold, paving the way for new discoveries in both fundamental science and translational medicine.
Q & A
Q. What synthetic routes are commonly employed for 2-(5-Methoxyisoxazol-3-yl)acetic acid, and how is purity ensured?
The synthesis typically involves multi-step reactions, starting with indole or isoxazole derivatives. For example, condensation reactions form the isoxazole ring, followed by introduction of the acetic acid moiety via alkylation or nucleophilic substitution . Purification often includes recrystallization from solvent mixtures (e.g., DMF/acetic acid) and column chromatography. Purity is validated using High Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, targeting ≥95% purity .
Q. Which spectroscopic methods are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Methoxy protons appear as a singlet at δ 3.8–4.0 ppm. Isoxazole ring protons show distinct splitting patterns between δ 6.0–6.5 ppm .
- 13C NMR: The carbonyl carbon of the acetic acid moiety resonates at δ 170–175 ppm .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 184.2) .
- Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1700–1750 cm⁻¹) and O–CH₃ (2850–2950 cm⁻¹) are key .
Q. What safety protocols are essential during experimental handling?
- Ventilation: Use fume hoods or closed systems to limit inhalation exposure .
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory. Respiratory protection (e.g., N95 masks) is required for aerosol-prone steps .
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Collect contaminated solvents in sealed containers for incineration .
Advanced Research Questions
Q. How can conflicting NMR data be resolved during structural analysis?
Contradictions in spectral data (e.g., unexpected splitting or shifts) may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to avoid proton exchange interference .
- 2D NMR Techniques: HSQC and HMBC correlate 1H and 13C signals to confirm connectivity .
- Density Functional Theory (DFT): Simulate expected NMR shifts using software like Gaussian and compare with experimental data .
Q. What reaction conditions optimize the introduction of the acetic acid moiety?
Key parameters for alkylation/esterification:
Q. How does computational modeling predict biological target interactions?
- Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. The methoxy group’s electron-donating effect enhances π-π stacking with aromatic residues .
- Molecular Dynamics (MD): GROMACS simulations assess stability of ligand-target complexes over 100 ns, evaluating root-mean-square deviation (RMSD) .
- Free Energy Calculations: MM/PBSA methods predict binding affinity (ΔG) to prioritize targets for in vitro assays .
Q. How can stability under varying pH and temperature be systematically studied?
- Accelerated Degradation Studies:
- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >150°C) .
- Degradation Products: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies byproducts like demethylated isoxazole or acetic acid cleavage fragments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
- Reproducibility Checks: Repeat assays under standardized conditions (e.g., cell line, incubation time) .
- Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Target Validation: Use CRISPR knockout models to confirm specificity for suspected targets (e.g., COX-2 vs. COX-1) .
Methodological Tables
Q. Table 1: Key NMR Signals for Structural Confirmation
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| OCH₃ | 3.8–4.0 | Singlet |
| Isoxazole C-H | 6.0–6.5 | Doublet |
| Acetic Acid COOH | 10.5–12.0 (broad) | Singlet |
Q. Table 2: Stability Profile Under Accelerated Conditions
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| pH 2.0, 37°C, 24h | <5% | None detected |
| pH 10.0, 37°C, 24h | 15% | Demethylated isoxazole |
| 100°C, Dry, 6h | 30% | Acetic acid fragment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
